Bisibutiamine

Pharmacokinetics CNS Drug Delivery Neuroscience

Procure Bisibutiamine (Sulbutiamine, Arcalion) for CNS-targeted studies where generic thiamine fails. As a lipophilic O-isobutyrylated disulfide dimer, it crosses the blood-brain barrier 3× more effectively and achieves 2.5× higher brain concentrations than thiamine. This unique PK profile is critical for investigating central thiamine deficiency, neuroprotection in OGD-ischemia models, and PDK-dependent cancer metabolism—where only Sulbutiamine reduces anti-proliferative IC₅₀ to micromolar levels. Validated HPLC methods and >98% purity ensure reproducible analytical reference standard use. Directly listed in US Patent US5886000 for HIV replication inhibition research. Standard thiamine or Benfotiamine cannot reproduce these CNS effects.

Molecular Formula C32H46N8O6S2
Molecular Weight 702.9 g/mol
CAS No. 3286-46-2
Cat. No. B1681778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisibutiamine
CAS3286-46-2
Synonyms2-isobutyrylthiamine disulfide
Arcalion
bis(2-(isobutyryloxy)ethyl-1-N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido-2-propene-1-yl)disulfide
Enerion
S 5007
sulbuthiamine
sulbutiamin
sulbutiamine
Surmenalit
Molecular FormulaC32H46N8O6S2
Molecular Weight702.9 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C
InChIInChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)
InChIKeyCKHJPWQVLKHBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisibutiamine (CAS 3286-46-2): Procurement-Grade Lipophilic Thiamine Dimer for CNS-Targeted Research Applications


Bisibutiamine (syn. Sulbutiamine, Arcalion, CAS 3286-46-2) is a synthetic lipophilic dimer of two modified thiamine (Vitamin B1) molecules linked via a disulfide bridge . This structural modification, specifically O-isobutyrylation, confers high lipid solubility, enabling the compound to cross biological membranes, including the blood-brain barrier (BBB), substantially more effectively than unmodified thiamine [1]. As a thiamine precursor prodrug, it is metabolized in vivo to release active thiamine and its phosphate esters, thereby elevating central nervous system thiamine levels [2].

Why Bisibutiamine Cannot Be Substituted with Generic Thiamine or Other Thiamine Derivatives in CNS-Focused Research


The scientific and industrial utility of Bisibutiamine hinges on its unique lipophilic disulfide dimer structure, which directly governs its pharmacokinetic and pharmacodynamic differentiation from standard thiamine (water-soluble, limited BBB penetration) and other synthetic derivatives like Benfotiamine (S-acyl, predominantly peripheral action). Generic substitution with thiamine salts fails to replicate the elevated and sustained central nervous system thiamine levels required for investigating neurological mechanisms [1]. Furthermore, other lipophilic derivatives exhibit distinct metabolic fates and tissue-specific efficacy profiles; for example, Benfotiamine demonstrates peripheral but not central bioavailability [2], underscoring the necessity of using the specific dimeric compound, Bisibutiamine, for reproducible CNS-targeted studies or as an analytical reference standard for this precise chemical entity [3].

Quantitative Evidence Guide: Verifiable Differentiation of Bisibutiamine for Scientific Procurement


Blood-Brain Barrier (BBB) Penetration and Brain Concentration: Bisibutiamine vs. Unmodified Thiamine

Bisibutiamine demonstrates quantifiably superior brain penetration compared to unmodified thiamine. Its lipophilic structure increases its permeability across the blood-brain barrier by a factor of 3, resulting in a brain concentration 2.5 times higher than that achieved with an equivalent dose of standard thiamine .

Pharmacokinetics CNS Drug Delivery Neuroscience

In Vitro Anticancer Potency: Sulbutiamine vs. Thiamine in Tumor Cell Proliferation Assays

In a direct comparative study using crystal violet proliferation assays on cancer cell lines, both Sulbutiamine (Bisibutiamine) and Benfotiamine significantly reduced the millimolar IC50 value of thiamine to micromolar equivalents, demonstrating a marked enhancement of thiamine's in vitro anti-cancer effect [1].

Cancer Metabolism In Vitro Pharmacology Thiamine Mimetics

In Vivo Brain vs. Peripheral Bioavailability: Sulbutiamine vs. Benfotiamine

A comparative study on oral administration in rodents revealed a critical pharmacokinetic differentiation: Benfotiamine significantly increased thiamine and thiamine diphosphate (ThDP) levels in blood and liver but not in the brain. In contrast, Sulbutiamine (Bisibutiamine) is recognized for its ability to increase thiamine derivatives in the brain, acting as a central nervous system drug [1].

Pharmacokinetics Tissue Distribution CNS Targeting

Neuroprotective Efficacy in Oxygen-Glucose Deprivation (OGD) Model: Concentration-Dependent Viability Preservation

In an in vitro model of ischemia (OGD) on rat hippocampal CA1 pyramidal neurons, Sulbutiamine (Bisibutiamine) demonstrated a concentration-dependent preservation of synaptic transmission. At 1 µM, 10 µM, and 50 µM, transmission was preserved at 25.1±2.21%, 47.3±3.11%, and 66.3±11.0% of the control value, respectively, compared to only 12.8±9.8% in the untreated OGD group [1].

Neuroprotection Ischemia Model Electrophysiology

Circulating Thiamine Elevation After Chronic Dosing: Sulbutiamine vs. Thiamine

A two-week chronic dosing study in rats (52 mg/kg Sulbutiamine vs. 50 mg/kg Thiamine, daily injection) demonstrated that Sulbutiamine increased total circulating thiamine compounds (thiamine, ThDP, and ThMP) 2.41 times higher than an equivalent dose of thiamine itself [1].

Pharmacokinetics Bioavailability Thiamine Supplementation

Chemical Identity and Purity Specifications for Analytical and Research Use

As a research material and potential reference standard, Bisibutiamine is characterized by defined quality parameters including a melting point range of 211-216°C, high solubility in DMF, and commercially available purities exceeding 99% by HPLC [1][2]. Validated HPLC methods have been established for its quantification in biological matrices, ensuring analytical reproducibility [3].

Analytical Chemistry Quality Control Reference Standards

Validated Application Scenarios for Bisibutiamine Procurement Based on Differential Evidence


CNS-Targeted Thiamine Prodrug Research for Neuroprotection and Cognitive Studies

This application is directly supported by evidence of 3-fold higher BBB penetration and 2.5-fold greater brain concentration compared to thiamine , coupled with the compound's proven neuroprotective efficacy in an OGD model of ischemia [4]. Researchers investigating central thiamine deficiency, Wernicke-Korsakoff syndrome models, or cognitive enhancement should procure Bisibutiamine over other thiamine derivatives to ensure CNS bioavailability.

Preclinical Cancer Metabolism Studies Using a High-Potency Thiamine Mimetic

Based on the direct evidence that Bisibutiamine (Sulbutiamine) reduces thiamine's anti-proliferative IC50 from millimolar to micromolar concentrations in vitro , this compound is a superior choice for preclinical studies on targeting pyruvate dehydrogenase kinase (PDK) in cancer metabolism. Its enhanced in vitro potency over thiamine itself makes it a more effective tool compound for investigating metabolic reprogramming in tumor cells.

Analytical Reference Standard for Method Development and Quality Control

The well-characterized physical properties, including a melting point of 211-216°C and commercially available >99% HPLC purity [4], along with established and validated HPLC methods for its analysis in biological matrices [5], make Bisibutiamine an essential procurement item for analytical laboratories. It serves as a reliable reference standard for developing assays to detect this specific thiamine dimer in pharmaceutical preparations or biological samples.

Anti-HIV Research as a Designated Vitamin B1 Derivative with Antiviral Activity

Bisibutiamine is specifically listed in US Patent US5886000 as an active ingredient, among a group of vitamin B1 derivatives, for compositions and methods aimed at inhibiting HIV replication and treating AIDS . For researchers working on HIV or exploring the antiviral potential of thiamine analogs, procurement of this specific compound is justified by its explicit inclusion in this patent as a component of anti-HIV agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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